molecular formula C29H24BrN3O4S B306503 methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Cat. No. B306503
M. Wt: 590.5 g/mol
InChI Key: RFZPPRNZFSOMEB-UDAVEZRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a thiazolidine-based derivative that has shown promising results in various studies related to cancer research, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. The compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is an important signaling pathway that regulates cell growth and survival. Moreover, Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been found to induce the expression of various pro-apoptotic proteins, including Bax and caspase-3, which leads to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been found to exhibit various biochemical and physiological effects. The compound has been found to induce cell cycle arrest at the G2/M phase, which leads to the inhibition of cancer cell proliferation. Moreover, Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been found to inhibit the migration and invasion of cancer cells, which is an important step in cancer metastasis.

Advantages and Limitations for Lab Experiments

Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has several advantages and limitations for lab experiments. The compound has shown significant cytotoxicity against various cancer cell lines, which makes it a potential candidate for cancer therapy. Moreover, the compound has been found to exhibit low toxicity towards normal cells, which is an important factor for the development of safe and effective drugs. However, the compound has some limitations, including its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has several potential future directions. The compound can be further optimized to improve its solubility and pharmacokinetic properties. Moreover, the compound can be used in combination with other drugs to enhance its efficacy and reduce toxicity. Furthermore, the compound can be tested in various animal models to evaluate its therapeutic potential in vivo. Overall, Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has shown promising results in various scientific research areas, and further studies are required to evaluate its full potential.

Synthesis Methods

The synthesis of Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate involves a multi-step procedure that includes the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the compound can be synthesized through the condensation reaction of 2-[(4-bromo-2-methylphenoxy)methyl]thiazolidine-4-carboxylic acid with 2-(1H-indol-3-yl)ethylamine and phenyl isocyanate in the presence of a suitable catalyst.

Scientific Research Applications

Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has shown potential applications in various scientific research areas, including cancer research, inflammation, and other diseases. The compound has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Moreover, Methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Product Name

methyl (4-bromo-2-{[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Molecular Formula

C29H24BrN3O4S

Molecular Weight

590.5 g/mol

IUPAC Name

methyl 2-[4-bromo-2-[(Z)-[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C29H24BrN3O4S/c1-36-27(34)18-37-25-12-11-21(30)15-20(25)16-26-28(35)33(29(38-26)32-22-7-3-2-4-8-22)14-13-19-17-31-24-10-6-5-9-23(19)24/h2-12,15-17,31H,13-14,18H2,1H3/b26-16-,32-29?

InChI Key

RFZPPRNZFSOMEB-UDAVEZRASA-N

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54

SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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